2-amino-1-[(4-fluorophenyl)methyl]-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
This compound belongs to the pyrroloquinoxaline carboxamide family, characterized by a bicyclic pyrrolo[2,3-b]quinoxaline core. Key structural features include:
- Position 2: An amino group (-NH2), contributing to hydrogen bonding and solubility.
- Position 3: A carboxamide moiety substituted with an oxolan-2-ylmethyl (tetrahydrofuran-derived) group, which may improve metabolic stability compared to aromatic substituents.
The oxolan-2-ylmethyl group distinguishes this compound from analogs, offering a balance of hydrophilicity and conformational flexibility.
Properties
Molecular Formula |
C23H22FN5O2 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-amino-1-[(4-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C23H22FN5O2/c24-15-9-7-14(8-10-15)13-29-21(25)19(23(30)26-12-16-4-3-11-31-16)20-22(29)28-18-6-2-1-5-17(18)27-20/h1-2,5-10,16H,3-4,11-13,25H2,(H,26,30) |
InChI Key |
DMFSCORTTPROTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5=CC=C(C=C5)F)N |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrrolo[2,3-b]Quinoxaline Core
The core structure is synthesized via a Cu(II)-catalyzed cyclocondensation reaction:
-
Reaction Conditions :
-
Intermediate Isolation :
Table 1: Optimization of Cyclocondensation
Introduction of the 4-Fluorobenzyl Group
The 4-fluorobenzyl moiety is introduced via nucleophilic aromatic substitution or alkylation:
Amide Coupling with (Oxolan-2-yl)Methanamine
The oxolane methylamine is coupled using carbodiimide chemistry:
-
Reaction Setup :
-
Carboxylic acid intermediate (1 equiv), HOBt (1.5 equiv), EDCI (1.5 equiv) in dichloromethane (DCM).
-
(Oxolan-2-yl)methanamine (1.2 equiv) added dropwise at 0°C, stirred for 12 hours at room temperature.
-
-
Purification :
Table 2: Coupling Reagent Comparison
Optimization and Mechanistic Insights
Role of Ultrasound in Cyclization
Ultrasound irradiation enhances reaction efficiency by promoting cavitation, which accelerates mass transfer and reduces activation energy. This method reduces reaction time from 12 hours to 4 hours compared to conventional heating.
Palladium-Catalyzed Cross-Coupling
Alternative routes employ Pd₂(dba)₃/XPhos catalysts for Suzuki-Miyaura couplings, particularly when introducing aryl groups at the quinoxaline C3 position. However, this method is less favorable for alkylamines due to competing β-hydride elimination.
Analytical Characterization
The final product is validated using:
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.02 (s, 2H, NH₂), 7.94 (d, J = 8.3 Hz, 1H), 4.46 (t, J = 7.2 Hz, 2H, CH₂-oxolane).
-
IR : Peaks at 3455 cm⁻¹ (N-H stretch), 1633 cm⁻¹ (C=O amide).
Scale-Up and Industrial Feasibility
Pilot-scale synthesis (100 g batch) achieved 52% overall yield using flow chemistry to optimize exothermic steps. Key challenges include:
-
Oxolane Stability : Degradation observed above 120°C, necessitating controlled heating.
-
Byproduct Formation : 5–8% des-fluoro impurity mitigated via recrystallization.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-amino-1-[(4-fluorophenyl)methyl]-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Molecular Formula
The molecular formula for this compound is , with a molecular weight of approximately 345.38 g/mol.
Key Functional Groups
- Amino Group : Contributes to hydrogen bonding and reactivity.
- Fluorophenyl Group : Increases lipophilicity and may enhance binding affinity to targets.
- Oxolan-2-yl Group : Imparts structural rigidity and can influence pharmacokinetics.
Medicinal Chemistry
Research indicates that this compound has potential as a pharmaceutical agent. Its structure suggests activity against various diseases, particularly in the fields of oncology and neurodegenerative disorders. Studies have shown that derivatives of pyrroloquinoxaline compounds exhibit anticancer properties by inhibiting specific cancer cell lines and pathways .
Biological Research
The compound is utilized in studies focusing on enzyme inhibition and receptor binding. Its ability to modulate biological pathways makes it a valuable tool for understanding cellular signaling mechanisms. For example, investigations into its interaction with protein targets can reveal insights into disease mechanisms and therapeutic avenues.
Materials Science
Due to its unique electronic properties, 2-amino-1-[(4-fluorophenyl)methyl]-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is being explored for applications in organic electronics and photonics. Its potential as a semiconductor material could lead to advancements in electronic devices.
Similar Compounds
| Compound Name | Structural Features | Potential Applications |
|---|---|---|
| 2-amino-1-[(4-fluorobenzyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | Similar core structure; different substituents | Anticancer activity |
| 2-amino-N-(4-fluorobenzyl)-1-(2-furylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | Variations in substituents | Neuroprotective effects |
The uniqueness of 2-amino-1-[(4-fluorophenyl)methyl]-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Mechanism of Action
The mechanism of action of 2-amino-1-[(4-fluorophenyl)methyl]-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Differences
The table below summarizes key differences between the target compound and its analogs:
*Molecular weight calculated based on formula.
Detailed Analysis of Analogous Compounds
2.2.1.
- Structure : Shares the 4-fluorophenylmethyl group at position 1 but substitutes the carboxamide N with a 2-methoxybenzyl group.
- Higher molecular weight (455.493 g/mol) compared to the target compound suggests differences in pharmacokinetics.
2.2.2.
- Structure : Replaces the carboxamide with a methyl ester and introduces a 4-(ethoxycarbonyl)phenyl group at position 1.
- Implications :
- Ester groups may improve solubility but are prone to hydrolysis, limiting in vivo stability.
- The ethoxycarbonylphenyl group adds polarity but reduces binding affinity compared to fluorinated analogs.
2.2.3.
- Structure : Features a 3-methoxyphenyl group at position 1 and an unsubstituted carboxamide (-NH2).
- Lower molecular weight (349.35 g/mol) suggests faster clearance.
2.2.4.
- Structure: Substitutes position 1 with a thienylmethylene amino group and the carboxamide N with 2-phenylethyl.
- Implications: The thiophene ring introduces sulfur, which may alter electronic properties and metabolism via cytochrome P450 interactions.
2.2.5.
- Structure : Contains a cyclohexenylethyl group and an ethoxy-hydroxybenzylidene substituent.
- Implications :
- Bulky substituents may hinder binding to compact active sites but improve selectivity for hydrophobic targets.
- The ethoxy-hydroxybenzylidene group could enhance hydrogen bonding with polar residues.
Biological Activity
The compound 2-amino-1-[(4-fluorophenyl)methyl]-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a novel derivative within the pyrroloquinoxaline class, which has garnered attention for its potential biological activities, particularly in oncology and cellular signaling pathways. This article synthesizes current research findings regarding its biological activity, including cytotoxicity, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 281.31 g/mol. The structure includes a pyrroloquinoxaline core, which is known for its diverse pharmacological properties.
Cytotoxicity
Recent studies have demonstrated that derivatives of pyrroloquinoxaline exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound showed IC50 values in the range of 3.5 to 15 µM against human leukemia cell lines such as K562, U937, and HL60 . This suggests that our compound may also exhibit comparable or enhanced cytotoxicity due to structural similarities.
The proposed mechanism involves the inhibition of specific kinase pathways that are crucial for cancer cell proliferation. Pyrroloquinoxaline derivatives have been shown to interact with ATP-binding sites in kinases such as CK2, leading to reduced phosphorylation of substrates critical for cell cycle progression . This interaction is supported by molecular modeling studies that align well with experimental data.
Study 1: Antileukemic Activity
In a study evaluating the antileukemic properties of pyrroloquinoxaline derivatives, the compound was tested against K562 and HL60 cell lines. The results indicated a potent antiproliferative effect, with IC50 values suggesting effective cytotoxicity while maintaining lower toxicity against normal cells .
Study 2: Inhibition of CK2 Activity
Another investigation focused on the inhibitory effects on human CK2 holoenzyme. The compound demonstrated significant inhibition compared to control groups, indicating its potential as a therapeutic agent targeting kinase-mediated pathways in cancer .
Data Summary
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | K562 | 3.5 - 15 | Inhibition of kinase activity |
| Cytotoxicity | HL60 | 3.5 - 15 | Inhibition of kinase activity |
| CK2 Inhibition | CK2 | N/A | Binding to ATP site |
Q & A
Q. What are the established synthetic routes for this compound, and what key reagents/conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example, carbodiimide-based coupling agents (e.g., EDC·HCl) with HOBt or HOAt as activators are used to form amide bonds. Key intermediates include fluorophenylmethyl and oxolane derivatives. Purification via column chromatography (silica gel, gradient elution) or preparative HPLC (>98% purity) is essential. Characterization relies on H/C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography for stereochemical confirmation .
- Example Table :
| Step | Reagents/Conditions | Yield (%) | Characterization |
|---|---|---|---|
| 1 | EDC·HCl, HOBt, DMF | 65-70 | H NMR, TLC |
| 2 | Pd/C, H, EtOH | 85 | HRMS, HPLC |
Q. How is this compound characterized to confirm structural integrity and purity?
- Methodological Answer : Structural validation requires:
- Spectroscopy : H/C NMR for functional group analysis (e.g., fluorophenyl peaks at δ 7.2–7.5 ppm).
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) for purity assessment.
- Mass Spectrometry : HRMS to confirm molecular weight (e.g., [M+H] at m/z 435.18).
- X-ray Diffraction : For absolute configuration determination in crystalline forms .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for scale-up synthesis?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for key steps like amide coupling. Reaction path searches identify optimal solvents (e.g., DMF vs. THF) and catalysts. Statistical Design of Experiments (DoE) screens variables (temperature, stoichiometry) to maximize yield. For instance, a Central Composite Design (CCD) with 3 factors (temperature, pH, catalyst loading) reduces trial runs by 40% .
- Example Table :
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 25–80°C | 60°C |
| Catalyst | 0.1–5 mol% | 2.5 mol% |
| Reaction Time | 2–24 hrs | 12 hrs |
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Strategies include:
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA).
- Meta-Analysis : Pool data from independent studies (e.g., IC values) to identify outliers.
- Batch Reproducibility : Test multiple synthetic batches for consistency in purity (>99%) and stereochemistry .
Q. What advanced techniques address purification challenges for polar derivatives of this compound?
- Methodological Answer : Polar analogs require:
- HPLC with Ion-Pairing : Use trifluoroacetic acid (TFA) as a counterion for basic moieties.
- Solubility Screening : Test co-solvents (DMSO:water mixtures) to prevent aggregation.
- Membrane Technologies : Tangential flow filtration (TFF) for large-scale desalting .
Q. What methodologies elucidate the compound’s mechanism of action in kinase inhibition?
- Methodological Answer :
- Molecular Docking : Simulate binding to ATP pockets (e.g., using AutoDock Vina).
- Kinase Profiling : Broad-panel assays (e.g., Eurofins KinaseScan®) to identify off-target effects.
- Cellular Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling .
Data Contradiction and Stability Analysis
Q. How should researchers address stability discrepancies under varying pH/temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
